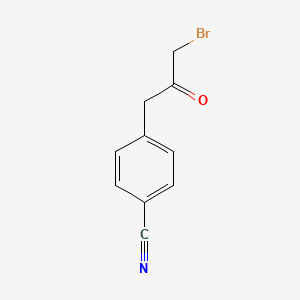

4-(3-Bromo-2-oxopropyl)benzonitrile

Description

4-(3-Bromo-2-oxopropyl)benzonitrile is a substituted aromatic compound featuring a benzonitrile core modified with a 3-bromo-2-oxopropyl group. This structure combines the electron-withdrawing nitrile group with a reactive bromo-ketone moiety, making it a versatile intermediate in organic synthesis. Applications of this compound are hypothesized to span pharmaceuticals, agrochemicals, and materials science, particularly as a precursor for cross-coupling reactions or functionalized materials .

Propriétés

IUPAC Name |

4-(3-bromo-2-oxopropyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-6-10(13)5-8-1-3-9(7-12)4-2-8/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMSCCKUMQEKJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CBr)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-oxopropyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with an appropriate oxoalkylating agent under controlled conditions. One common method involves the use of 3-bromo-2-oxopropyl chloride as the alkylating agent in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 4-(3-Bromo-2-oxopropyl)benzonitrile may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Bromo-2-oxopropyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 3-bromo-2-oxopropyl group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The oxo group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), aprotic solvents (e.g., DMF).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

Substitution: Formation of substituted derivatives with various functional groups.

Reduction: Formation of 4-(3-amino-2-oxopropyl)benzonitrile.

Oxidation: Formation of 4-(3-bromo-2-carboxypropyl)benzonitrile.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(3-Bromo-2-oxopropyl)benzonitrile has shown potential in various therapeutic areas:

- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The presence of nitrile and ketone groups may enhance interactions with cellular targets involved in cancer progression .

- Antimicrobial Properties : Research indicates that derivatives of benzonitriles can exhibit antibacterial and antifungal activities. The specific interactions with microbial enzymes are still being investigated .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in treating diseases characterized by enzyme overactivity, such as some cancers or metabolic disorders .

Organic Synthesis

In synthetic organic chemistry, 4-(3-Bromo-2-oxopropyl)benzonitrile serves as an intermediate for the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, leading to the formation of derivatives with different functional groups .

Case Study 1: Anticancer Efficacy

A study on benzoxazinones, structurally similar to 4-(3-Bromo-2-oxopropyl)benzonitrile, revealed significant anticancer properties. These compounds induced apoptosis in cancer cells via activation of caspase pathways, highlighting their potential as therapeutic agents .

Case Study 2: Antimicrobial Activity

Research on related benzonitriles demonstrated promising results against both Gram-positive and Gram-negative bacteria. The antimicrobial activity was attributed to disruption of bacterial cell membranes and interference with metabolic processes .

Data Tables

Mécanisme D'action

The mechanism of action of 4-(3-Bromo-2-oxopropyl)benzonitrile depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares 4-(3-Bromo-2-oxopropyl)benzonitrile with three related compounds from the literature:

Key Observations :

- Reactivity : The target compound’s bromo group contrasts with the nitro group in the triazole derivative , which is less reactive in nucleophilic substitutions but contributes to photoactivity.

- Electronic Properties: The TADF materials in rely on extended π-conjugation from phenoxazine and carbazole groups, absent in the target compound. The nitrile group in all compounds enhances dipole moments, critical for charge transfer in OLEDs .

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) offers faster reaction times compared to traditional methods, though the target compound’s synthesis route remains unspecified.

Physicochemical Properties

- Solubility : The trifluoromethyl and thioxo groups in increase lipophilicity, whereas the target compound’s ketone may improve solubility in polar aprotic solvents.

Research Findings and Gaps

- Steric vs. Electronic Effects: The planarization of molecules (PICT states) discussed in suggests that the target compound’s non-planar bromo-ketone group might hinder intramolecular charge transfer compared to TADF derivatives .

Activité Biologique

4-(3-Bromo-2-oxopropyl)benzonitrile is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H8BrNO

- SMILES : C1=CC(=CC=C1CC(=O)CBr)C#N

- InChI : InChI=1S/C10H8BrNO/c11-6-10(13)5-8-1-3-9(7-12)4-2-8/h1-4H,5-6H2

The compound features a bromine atom, a nitrile group, and a ketone, which are crucial for its biological interactions.

Biological Activity Overview

4-(3-Bromo-2-oxopropyl)benzonitrile has been studied for various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrile and ketone groups may enhance interaction with cellular targets involved in cancer progression.

- Antimicrobial Properties : Research has shown that derivatives of benzonitrile compounds can possess antibacterial and antifungal activities. The specific interactions of 4-(3-Bromo-2-oxopropyl)benzonitrile with microbial enzymes are yet to be fully elucidated.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern, such as in some cancers or metabolic disorders.

The biological activity of 4-(3-Bromo-2-oxopropyl)benzonitrile is likely mediated through several mechanisms:

- Interaction with Receptors : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.

- Enzyme Inhibition : It may inhibit key enzymes through competitive or non-competitive mechanisms, altering metabolic pathways.

Case Study 1: Anticancer Efficacy

A study focusing on benzoxazinones, which share structural similarities with 4-(3-Bromo-2-oxopropyl)benzonitrile, demonstrated that these compounds exhibited significant anticancer properties. The study highlighted their ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

Research on related benzonitriles showed promising results against both Gram-positive and Gram-negative bacteria. The antimicrobial activity was attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.